molecular formula C9H9F2NO3 B8028672 1,5-Difluoro-2-nitro-4-(propan-2-yloxy)benzene

1,5-Difluoro-2-nitro-4-(propan-2-yloxy)benzene

Cat. No.: B8028672
M. Wt: 217.17 g/mol
InChI Key: XQAHMNISMZWBMH-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-nitro-4-(propan-2-yloxy)benzene is an aromatic compound characterized by the presence of two fluorine atoms, a nitro group, and a propan-2-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Difluoro-2-nitro-4-(propan-2-yloxy)benzene can be synthesized through several synthetic routes. One common method involves the nitration of 1,5-difluoro-4-(propan-2-yloxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-nitro-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The propan-2-yloxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 1,5-Difluoro-2-amino-4-(propan-2-yloxy)benzene.

    Substitution: 1,5-Difluoro-2-nitro-4-(substituted)benzene.

    Oxidation: 1,5-Difluoro-2-nitro-4-(propan-2-one)benzene.

Scientific Research Applications

1,5-Difluoro-2-nitro-4-(propan-2-yloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,5-difluoro-2-nitro-4-(propan-2-yloxy

Properties

IUPAC Name

1,5-difluoro-2-nitro-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-5(2)15-9-4-8(12(13)14)6(10)3-7(9)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAHMNISMZWBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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